molecular formula C9H10N2O B2740876 (2-Methyl-2H-indazol-5-yl)methanol CAS No. 115951-15-0; 1159511-52-0

(2-Methyl-2H-indazol-5-yl)methanol

Cat. No.: B2740876
CAS No.: 115951-15-0; 1159511-52-0
M. Wt: 162.192
InChI Key: QZYREQWDFMCGNO-UHFFFAOYSA-N
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Description

(2-Methyl-2H-indazol-5-yl)methanol (CAS: 1159511-52-0) is a heterocyclic compound featuring a methanol group attached to the 5-position of a 2-methylindazole scaffold. Indazole derivatives are notable for their pharmacological relevance, particularly in kinase inhibition and anticancer research . The methanol substituent enhances solubility and provides a site for further functionalization, making it a versatile intermediate in medicinal chemistry.

Properties

IUPAC Name

(2-methylindazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-11-5-8-4-7(6-12)2-3-9(8)10-11/h2-5,12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZYREQWDFMCGNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=C(C=CC2=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between (2-Methyl-2H-indazol-5-yl)methanol and related compounds:

Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications Reference
This compound C₉H₁₀N₂O -OH group at 5-position Solubility enhancer; synthetic intermediate
(2-Phenyl-1H-imidazol-5-yl)methanol C₁₀H₁₀N₂O Imidazole core; phenyl substituent Potential antimicrobial activity
(2-Methyl-2H-indazol-5-yl)thiourea C₉H₁₀N₄S Thiourea group replaces -OH Hydrogen bonding; metabolic stability
[1-Benzyl-2-(benzylsulfanyl)-1H-imidazol-5-yl]methanol C₁₈H₁₈N₂OS Bulky benzyl/sulfanyl groups Altered pharmacokinetics
{1-[2-(Diethylamino)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol C₁₀H₂₀N₄O₃S Methanesulfonyl and diethylamino groups Enhanced solubility; kinase inhibition

Structural and Functional Analysis:

Core Heterocycle Differences: this compound contains an indazole ring, which is more rigid and aromatic compared to the imidazole derivatives (e.g., (2-phenyl-1H-imidazol-5-yl)methanol). This rigidity may influence binding affinity in biological targets .

Substituent Effects: The -OH group in this compound facilitates hydrogen bonding, critical for solubility and target engagement. In contrast, the thiourea derivative () introduces sulfur, enhancing metabolic stability but reducing polarity . Bulky groups (e.g., benzylsulfanyl in ) may hinder membrane permeability but improve selectivity for hydrophobic binding pockets .

Synthetic Accessibility: this compound derivatives are synthesized via regioselective C–H functionalization, as seen in , which achieved a 31% yield for a related indazole ester . Imidazole analogs () employ condensation reactions with aldehydes and sodium methylate, suggesting divergent synthetic pathways depending on the heterocycle .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for (2-Methyl-2H-indazol-5-yl)methanol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via reduction of a ketone precursor (e.g., 2-methyl-2H-indazol-5-carbaldehyde) using sodium borohydride (NaBH4) in methanol or ethanol under inert atmospheres. Catalytic methods, such as p-toluenesulfonic acid-assisted imine formation followed by reduction, are also viable . Yield optimization requires precise control of temperature (20–40°C), solvent polarity (methanol > ethanol), and stoichiometric ratios (1:1.2 aldehyde:NaBH4). Impurities often arise from over-reduction or oxidation; purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is recommended .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Peaks at δ 4.70–4.90 ppm (hydroxymethyl -CH2OH) and δ 7.20–8.10 ppm (aromatic indazole protons) are diagnostic .
  • IR Spectroscopy : O-H stretch (~3300 cm<sup>−1</sup>) and C-N/C=N stretches (1600–1500 cm<sup>−1</sup>) confirm functional groups .
  • X-ray crystallography : SHELX software refines bond lengths (e.g., N1-C2 = 1.34 Å) and angles, resolving ambiguities in tautomerism or stereochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reaction optimization (e.g., variable yields under similar conditions)?

  • Methodological Answer : Contradictions often stem from subtle factors:

  • Solvent purity : Trace water in alcohols can hydrolyze intermediates, reducing yield. Use molecular sieves or anhydrous solvents.
  • Oxygen sensitivity : Air exposure during NaBH4 reactions may oxidize intermediates; employ Schlenk-line techniques.
  • Statistical analysis : Design-of-Experiments (DoE) models (e.g., factorial designs) quantify interactions between variables (temperature, pH, stoichiometry) .

Q. What strategies enhance the biological activity of this compound derivatives through structural modifications?

  • Methodological Answer : Activity modulation involves:

  • Functional group substitution : Replacing -CH2OH with -COOH (as in 2-(2-methyl-2H-indazol-5-yl)acetic acid) increases polarity, improving solubility and target binding .
  • Bioisosteric replacements : Thiourea derivatives (e.g., (2-methyl-2H-indazol-5-yl)thiourea) enhance kinase inhibition by mimicking ATP’s adenine moiety .
  • SAR studies : Compare analogs (Table 1) to identify critical substituents for potency.

Table 1 : Structure-Activity Relationships of Indazole Derivatives

CompoundModificationBiological ActivityReference
This compound-CH2OHModerate kinase inhibition
2-(2-Methyl-2H-indazol-5-yl)acetic acid-COOHEnhanced solubility, anticancer
(2-Methyl-2H-indazol-5-yl)thiourea-NHCSNH2Strong enzyme inhibition

Q. What crystallographic best practices ensure accurate determination of this compound’s configuration?

  • Methodological Answer :

  • Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to minimize absorption errors.
  • Refinement : SHELXL refines anisotropic displacement parameters and validates hydrogen bonding (e.g., O-H···N interactions) .
  • Validation : Check for twinning or disorder using PLATON; apply ORTEP for visualizing thermal ellipsoids and molecular packing .

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